molecular formula C10H8N4O4 B14399160 1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate CAS No. 88473-82-9

1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate

Cat. No.: B14399160
CAS No.: 88473-82-9
M. Wt: 248.19 g/mol
InChI Key: DSAQLUIATPCBKI-UHFFFAOYSA-N
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Description

1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate is a chemical compound with the molecular formula C10H8N4O4 It is known for its unique structure, which includes a diazonium group, a nitrobenzamido group, and a prop-1-en-2-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate typically involves the reaction of 4-nitrobenzoyl chloride with a suitable diazonium salt precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diazonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure the stability of the diazonium group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzamide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-aminobenzamido derivatives.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted benzamido compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the diazonium group under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted benzamido derivatives, aminobenzamido compounds, and various functionalized prop-1-en-2-olate derivatives.

Scientific Research Applications

1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate has several scientific

Properties

CAS No.

88473-82-9

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

N-(3-diazo-2-oxopropyl)-4-nitrobenzamide

InChI

InChI=1S/C10H8N4O4/c11-13-6-9(15)5-12-10(16)7-1-3-8(4-2-7)14(17)18/h1-4,6H,5H2,(H,12,16)

InChI Key

DSAQLUIATPCBKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)C=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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